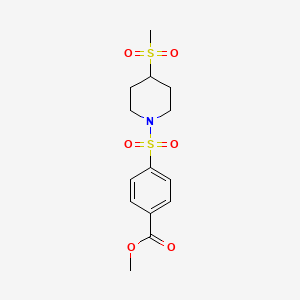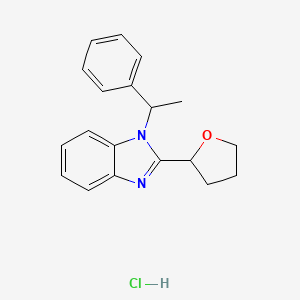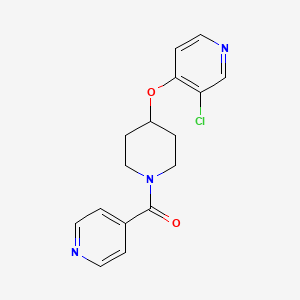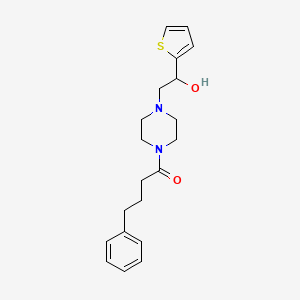![molecular formula C17H18N2O3 B2827125 ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE CAS No. 894498-05-6](/img/structure/B2827125.png)
ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a benzylcarbamoylamino group
Mechanism of Action
Target of Action
Ethyl 4-(benzylcarbamoylamino)benzoate is a derivative of benzocaine , a local anesthetic that acts by preventing transmission of impulses along nerve fibers and at nerve endings . Therefore, the primary targets of Ethyl 4-(benzylcarbamoylamino)benzoate are likely to be similar, namely the sodium channels on nerve cells .
Mode of Action
The compound diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
Benzocaine derivatives have been associated with antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Pharmacokinetics
Benzocaine, a structurally similar compound, has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief . These properties may also apply to Ethyl 4-(benzylcarbamoylamino)benzoate.
Result of Action
Benzocaine derivatives have shown promising features that could be correlated with their biological activities . For example, some bioactive modifications of benzocaine have been used for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, stroke, and as antitumor agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(benzylcarbamoylamino)benzoate. For example, higher initial concentration of the compound, stronger optical power, and lower pH could stimulate the formation of transformation products . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzylcarbamoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst to form ethyl 4-aminobenzoate. This intermediate is then reacted with benzyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of ethyl 4-(benzylcarbamoylamino)benzoate may involve continuous-flow synthesis techniques to optimize reaction times and yields. These methods ensure high conversion rates and selectivity, making the process more efficient and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(benzylcarbamoylamino)benzoic acid and ethanol.
Reduction: 4-(benzylcarbamoylamino)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: A simpler ester with local anesthetic properties.
Benzocaine: Another ester used as a local anesthetic, known for its effectiveness and low toxicity.
Tetracaine: A more potent local anesthetic with a similar mechanism of action.
Properties
IUPAC Name |
ethyl 4-(benzylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-16(20)14-8-10-15(11-9-14)19-17(21)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYJNVFPDNEYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)
![Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2827043.png)
![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)



![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2827052.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)
![N-(3-chloro-4-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2827056.png)
![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2827059.png)

![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827062.png)


